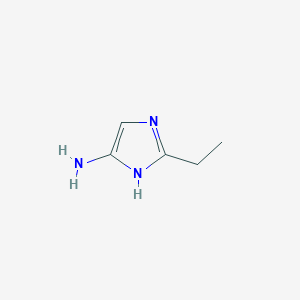

2-Ethyl-1H-imidazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9N3 |

|---|---|

Molecular Weight |

111.15 g/mol |

IUPAC Name |

2-ethyl-1H-imidazol-5-amine |

InChI |

InChI=1S/C5H9N3/c1-2-5-7-3-4(6)8-5/h3H,2,6H2,1H3,(H,7,8) |

InChI Key |

DDHFQLXEZRPRKC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(N1)N |

Origin of Product |

United States |

The Enduring Significance of Imidazole Scaffolds in Contemporary Chemical Science

The imidazole (B134444) ring, a five-membered heterocycle containing two nitrogen atoms, is a cornerstone in medicinal and chemical sciences. biomedpharmajournal.orgresearchgate.net Its unique structural and electronic properties, including its aromaticity and amphoteric nature, allow it to interact with a wide array of biological targets. biomedpharmajournal.orgnih.govnih.gov This has led to the imidazole scaffold being termed a "privileged" structure in drug discovery. researchgate.net

The imidazole moiety is a fundamental component of several naturally occurring and biologically crucial molecules, such as the amino acid histidine, histamine (B1213489), and biotin. biomedpharmajournal.orgnih.gov Its presence in these molecules underscores its importance in biological processes. The structural features of the imidazole ring enable it to participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions, which are critical for drug-receptor binding. nih.govmdpi.com

The versatility of the imidazole core has been harnessed in the development of a multitude of synthetic compounds with a broad spectrum of pharmacological activities. mdpi.com Marketed drugs containing the imidazole scaffold are used as anticancer, antimicrobial, and anti-inflammatory agents, among others. researchgate.netnih.gov This success has fueled ongoing research into novel imidazole derivatives with improved efficacy and better safety profiles. nih.gov

Academic Research Trajectories for Substituted Imidazoles

The academic pursuit of substituted imidazoles is a vibrant and rapidly expanding field. Research efforts are largely concentrated on the synthesis of novel derivatives and the evaluation of their biological activities. nih.govrsc.org The development of efficient and regiocontrolled synthetic methodologies for substituted imidazoles is a major focus, with an emphasis on creating molecular diversity for high-throughput screening. rsc.orgresearchgate.netnih.gov

Recent synthetic strategies have explored various catalytic systems, including copper-mediated reactions and catalyst-free cyclizations, to construct the imidazole (B134444) ring with diverse functional groups. nih.govacs.org These methods aim for mild reaction conditions, cost-effectiveness, and environmental benignity. nih.gov The functionalization of the imidazole core allows for the fine-tuning of its physicochemical and pharmacological properties.

A significant portion of academic research is dedicated to exploring the therapeutic potential of substituted imidazoles. Investigations into their anticancer, antimicrobial, and anti-inflammatory properties are prevalent. nih.govnih.gov For instance, some imidazole derivatives have been shown to act as topoisomerase IIα inhibitors, while others exhibit activity against various microbial strains. nih.gov Molecular docking studies are often employed to understand the binding interactions of these compounds with their biological targets, guiding the design of more potent analogues. nih.gov

Overview of Research Directions for 2 Ethyl 1h Imidazol 4 Amine

Classical and Emerging Synthetic Protocols for Imidazole (B134444) Ring Construction

The construction of the imidazole ring can be achieved through various synthetic pathways, each offering distinct advantages in terms of starting material availability, substituent pattern control, and reaction conditions.

Multi-component Cyclocondensation Reactions for Substituted Imidazoles

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are characterized by their high atom economy and procedural simplicity. nih.gov

One of the most prominent MCRs for imidazole synthesis is the Debus-Radziszewski reaction. wikipedia.orgscribd.com This method involves the cyclocondensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgscribd.com The reaction proceeds in two conceptual stages: the initial formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde to yield the imidazole ring. wikipedia.org For the synthesis of this compound, this would conceptually involve the reaction of a glyoxal (B1671930) derivative, propionaldehyde, and ammonia. The versatility of this reaction allows for the synthesis of a wide array of substituted imidazoles by varying the carbonyl and aldehyde components. researchgate.net

| Dicarbonyl Component | Aldehyde Component | Amine/Ammonia Source | Catalyst/Conditions | Product Type | Reference |

| Benzil | Aromatic Aldehydes | Ammonium (B1175870) Acetate (B1210297) | Zn(OAc)2·2H2O, solvent-free, 70°C | 2,4,5-Trisubstituted Imidazoles | researchgate.net |

| Benzil | Aromatic Aldehydes | Ammonium Acetate, Aromatic Amine | Zn(OAc)2·2H2O, solvent-free, 70°C | 1,2,4,5-Tetrasubstituted Imidazoles | researchgate.net |

| Benzil | Aromatic Aldehydes | Ammonium Acetate | Lemon Juice (biocatalyst), Ethanol | 2,4,5-Triaryl-1H-imidazoles | researchgate.net |

| Benzil | 4-Chlorobenzaldehyde | Ammonium Acetate, 4-Chloroaniline | Aluminum Nitride, Water | Tri/Tetrasubstituted Imidazoles | ias.ac.in |

| 1,2-Dicarbonyl | Aldehyde | Ammonia or Primary Amine | Not specified | Substituted Imidazoles | wikipedia.org |

Condensation Reactions Involving Amine and Carbonyl Precursors

The condensation of amine-containing precursors with carbonyl compounds represents a fundamental approach to imidazole synthesis. A variety of starting materials can be employed, leading to different substitution patterns on the imidazole ring.

For instance, the reaction of α-hydroxyketones with amidines is a well-established route. In the context of this compound, this could involve the reaction of an appropriate α-aminoketone or its equivalent with propionamidine.

Another classical method involves the condensation of α-dicarbonyl compounds with aldehydes and ammonia, as seen in the Debus-Radziszewski synthesis. wikipedia.orgscribd.com Furthermore, the reaction of α-haloketones with amidines provides a direct route to 2-substituted imidazoles. The synthesis of 2-ethyl-4-aminoimidazole could potentially be achieved by reacting an α-amino-α'-haloketone with an ethyl-containing amidine or by subsequent functional group transformations.

The synthesis of certain imidazole derivatives can also be achieved through the condensation of orthoesters with α-amino amides. nih.gov This reaction typically requires acid or heat to facilitate the in-situ formation of an α-imino amide which then cyclizes. nih.gov

| Amine Precursor | Carbonyl/Carboxylic Acid Precursor | Catalyst/Conditions | Product Type | Reference |

| α-Amino Amide | Carboxylic Acid | Polymer-supported Carbodiimide | Diamide (intermediate for Imidazol-4-one) | nih.gov |

| α-Amino Amide | Orthoester | Acid and/or Heat | (4H)-Imidazol-4-ones | nih.gov |

| o-Phenylenediamine | Aromatic Carboxylic Acids | Ethyl Acetate, Microwave | 2-Aryl Benzimidazoles | sciforum.net |

| 2-Aminothiazole | Phenyl Isothiocyanate | Not specified | Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives | nih.gov |

| 5-Aminoimidazole derivatives | Aldehydes, Meldrum's Acid | In situ decarboxylation in acidic medium | 3,4,6,7-Tetrahydroimidazo[4,5-b]pyridin-5-ones | researchgate.net |

Strecker Reaction and its Variations in Imidazole Synthesis

The Strecker synthesis is a powerful method for preparing α-amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.org The reaction proceeds via an α-aminonitrile intermediate, which is formed by the reaction of an aldehyde with ammonia and cyanide. masterorganicchemistry.comwikipedia.org This intermediate can then be hydrolyzed to the corresponding amino acid. masterorganicchemistry.comwikipedia.org

While the classical Strecker synthesis leads to α-amino acids, variations of this reaction can be adapted for the synthesis of imidazole precursors. The key intermediate, the α-aminonitrile, is a versatile building block. mdpi.com For the synthesis of this compound, one could envision a pathway starting from an appropriate aldehyde that, through a modified Strecker reaction, yields an α-aminonitrile. This nitrile can then be subjected to cyclization reactions to form the desired imidazole ring.

The synthesis of α-aminonitriles, the key intermediates in the Strecker reaction, can be achieved through a one-pot, three-component condensation of carbonyl compounds, amines, and trimethylsilyl (B98337) cyanide. organic-chemistry.org

| Carbonyl Compound | Amine Source | Cyanide Source | Key Intermediate | Final Product | Reference |

| Aldehyde | Ammonia | Cyanide | α-Aminonitrile | Amino Acid | wikipedia.org |

| Aldehyde/Ketone | Ammonia/Primary Amine | KCN/NH4Cl | α-Aminonitrile | α-Amino Acid | masterorganicchemistry.com |

| Aldehyde | Ammonia | Hydrogen Cyanide | Aminonitrile | Amino Acid | youtube.com |

| Carbonyl Compounds | Amines | Trimethylsilyl Cyanide | α-Aminonitriles | Not specified | organic-chemistry.org |

Cyclization of α-Aminonitriles as Synthetic Building Blocks

α-Aminonitriles, which can be synthesized via the Strecker reaction, are valuable precursors for a variety of heterocyclic compounds, including imidazoles. mdpi.com The presence of both an amino group and a nitrile group in the same molecule allows for intramolecular cyclization or for intermolecular reactions followed by cyclization to form the imidazole ring.

For the synthesis of this compound, an appropriately substituted α-aminonitrile could undergo cyclization. For example, a reaction with an ethyl-containing orthoester or a similar reagent could introduce the ethyl group at the 2-position and facilitate ring closure to the 4-aminoimidazole (B130580). The specific reagents and conditions would determine the final substitution pattern of the imidazole product.

Sustainable and Green Chemistry Approaches in Imidazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of alternative energy sources and non-toxic reagents, are increasingly being applied to the synthesis of imidazoles. researchgate.netresearchgate.net

Microwave-Assisted Reaction Conditions for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sciforum.net The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods. sciforum.netnih.gov

| Reactants | Catalyst/Conditions | Product | Key Advantage | Reference |

| Aldehydes, Benzil, Ammonium Acetate | Amberlyst A-15, Microwave | 2,4,5-Trisubstituted Imidazoles | Excellent yields | ijprajournal.com |

| Benzil, Substituted Aldehydes, Ammonium Acetate | Neat reaction, Microwave | Trisubstituted 1H-imidazoles | Solvent-free, excellent yields | ijprajournal.com |

| Benzil, Substituted Aldehyde, Aromatic Amine, Ammonium Acetate | Neat reaction, Microwave | 1,2,4,5-Tetrasubstituted-1H-imidazoles | Four-component, solvent-free | ijprajournal.com |

| Three-step protocol | Microwave irradiation | 2,4-Disubstituted 5-aminoimidazoles | Reaction time reduced to 25 min from 53 h | nih.gov |

| Aromatic Aldehydes, Malononitrile, α- or β-Naphthol | Ilmenite (FeTiO3), Solvent-free, Microwave | 2-Amino-4H-chromene derivatives | Mild conditions, short reaction times | ajgreenchem.com |

Solvent-Free and Neat Reaction Environments

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry for the synthesis of imidazole derivatives. By eliminating the solvent, these methods reduce chemical waste, operational costs, and safety hazards associated with volatile organic compounds.

Research has demonstrated the successful synthesis of various imidazole derivatives under these conditions. For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate without any solvent. organic-chemistry.org This approach offers good yields and avoids the complexities of solvent separation. Similarly, 4,5-disubstituted imidazoles have been synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate using solventless microwave-assisted conditions. organic-chemistry.org

Another notable example is the El-Saghier reaction, a novel and green method for synthesizing imidazolidin-4-ones and related derivatives. This sequential, one-pot procedure involves the reaction of various amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride under neat conditions at 70 °C. acs.org This method boasts excellent yields (90-98%) within a short reaction time of two hours, highlighting the efficiency of solvent-free synthesis. acs.org The optimization of this reaction revealed that neat conditions at 70°C provided a significantly higher yield (90%) compared to reactions in solvents like ethanol, 1,4-dioxane, or acetonitrile (B52724). acs.org

The use of a recyclable catalyst, such as PPA-SiO2, has also been shown to be effective for the synthesis of β-enaminones under solvent-free conditions, with good to excellent yields and high selectivity. researchgate.net Furthermore, the selective removal of N-Boc protecting groups, a common step in multi-step synthesis, can be achieved with excellent yields using iodine as a catalyst under solvent-free conditions or in a solvent. researchgate.net

These examples underscore the versatility and environmental benefits of solvent-free and neat reaction environments in the synthesis of imidazole-containing compounds.

Application of Deep Eutectic Solvents as Reaction Media and Catalysts

Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional organic solvents in the synthesis of imidazole derivatives. researchgate.netacs.org DESs are mixtures of two or more components, typically a quaternary ammonium salt and a hydrogen bond donor, which form a eutectic with a melting point much lower than the individual components. acs.org Their desirable properties include low vapor pressure, non-flammability, biodegradability, and recyclability, making them attractive for sustainable chemical processes. researchgate.netacs.orgthieme-connect.com

Several studies have highlighted the dual role of DESs as both the reaction medium and catalyst in imidazole synthesis. For example, a novel ternary DES composed of dimethyl urea, SnCl₂, and HCl has been successfully employed for the one-pot, multicomponent synthesis of tri- and tetra-substituted imidazole derivatives. researchgate.net This system provides good to excellent yields in a relatively short reaction time under mild conditions (60°C) and can be recycled up to five times without a significant loss in catalytic activity. researchgate.net

Another effective DES for imidazole synthesis is a urea-ZnCl₂ mixture. thieme-connect.com This medium efficiently catalyzes the reaction between a dicarbonyl compound, ammonium acetate, and an aromatic aldehyde, yielding a wide variety of triaryl-1H-imidazoles in good to excellent yields. thieme-connect.com A key finding was that at the same temperature, the urea-ZnCl₂ DES provided an excellent 99% yield of 2,4,5-triphenyl-1H-imidazole (lophine) in just 30 minutes, outperforming other DESs and conventional methods. thieme-connect.com This DES also demonstrated excellent reusability over five cycles. thieme-connect.com

The choice of DES components can be tailored to specific reactions. For instance, a Brønsted acidic deep eutectic solvent has been used for the one-pot synthesis of polysubstituted imidazoles. acs.org The composition of DESs, such as those based on choline (B1196258) chloride with various hydrogen bond donors like carboxylic acids, glycerol, or urea, can significantly influence reaction yields. acs.orgthieme-connect.com

The application of DESs in the synthesis of imidazole derivatives showcases a significant step towards greener and more efficient chemical processes, offering advantages in terms of yield, reaction time, and sustainability.

Catalytic Strategies in the Synthesis of this compound Analogs

A variety of catalytic strategies have been developed to enhance the efficiency, selectivity, and scope of the synthesis of imidazole analogs. These methods often provide milder reaction conditions and improved yields compared to traditional synthetic routes.

Metal-Catalyzed Cyclization and Coupling Reactions

Metal catalysts play a crucial role in the construction of the imidazole ring and the introduction of various substituents. Copper catalysts, in particular, have proven to be versatile for these transformations. organic-chemistry.org

One notable copper-catalyzed method involves the regioselective diamination of terminal alkynes with amidines. In the presence of CuCl₂·2H₂O, Na₂CO₃, pyridine, and oxygen, this reaction allows for the synthesis of diverse 1,2,4-trisubstituted imidazoles in good yields. organic-chemistry.org Another innovative approach utilizes a copper catalyst for the reaction between two different isocyanides to produce imidazoles. organic-chemistry.org

Gold-catalyzed reactions have also been employed for the synthesis of highly substituted imidazoles. A gold-catalyzed [3 + 2] annulation of 1,2,4-oxadiazoles with ynamides provides an atom-economical route to these compounds. organic-chemistry.org

Furthermore, erbium triflate has been used as a catalyst in a multicomponent protocol to synthesize highly substituted imidazole derivatives from α-azido chalcones, aryl aldehydes, and anilines in excellent yields. organic-chemistry.org These metal-catalyzed methods offer a powerful toolkit for accessing a wide range of imidazole analogs with diverse substitution patterns.

Organocatalysis Including N-Heterocyclic Carbene (NHC) Systems

Organocatalysis, which utilizes small organic molecules as catalysts, has become a prominent strategy in organic synthesis, with N-heterocyclic carbenes (NHCs) being a particularly effective class of organocatalysts. acs.orgresearchgate.net While imidazolylidene carbenes are significant as ligands in transition-metal catalysis, triazolylidene carbenes currently dominate the field of NHC organocatalysis. acs.orgnih.gov

The genesis of NHC catalysis can be traced back to the discovery that thiazolium salts catalyze the benzoin (B196080) reaction. acs.orgnih.gov The active catalyst is an NHC, generated in situ from an azolium salt and a base. nih.govnih.govd-nb.info This catalytic cycle typically involves the deprotonation of the azolium salt to form the nucleophilic NHC, which then reacts with an electrophilic substrate. d-nb.info

NHCs have been employed in a variety of reactions to synthesize complex molecules. For example, they can catalyze the diastereoselective intramolecular benzoin reaction. nih.gov In cascade reactions, an NHC can catalyze an intramolecular benzoin reaction following a Michael addition, leading to highly functionalized cyclopentanones with high enantioselectivity. nih.gov

The synthesis of the NHC precursors, typically azolium salts, can be achieved through several methods, including the annulation of an aminal or the cyclization of a diamine with a one-carbon component. nih.gov The diversity of available chiral and achiral azolium precatalysts allows for fine-tuning of the catalyst's steric and electronic properties to achieve desired reactivity and selectivity. acs.orgnih.gov

Heterogeneous Catalysis Utilizing Metal Oxide Nanoparticles

Heterogeneous catalysis using metal oxide nanoparticles offers significant advantages in terms of catalyst recovery, reusability, and often, milder reaction conditions, aligning with the principles of green chemistry. rsc.orgmdpi.comnih.gov These catalysts have been successfully applied to the synthesis of imidazole derivatives.

A notable example is the use of nickel oxide nanocomposites immobilized on reduced graphene oxide (rGO-NiO-NCs) as a highly efficient and versatile heterogeneous catalyst. rsc.org This catalyst has been employed for the synthesis of a series of imidazole derivatives in high yields (86% to 96%) under green conditions within a short reaction time of 60 minutes. rsc.org

Another effective heterogeneous catalyst is Ce@STANPs/ZrO₂, which has been used for the multicomponent synthesis of isatin-derived imidazoles. acs.org This reaction proceeds under microwave irradiation in water at 100 °C. The catalyst demonstrates excellent reusability for up to seven cycles, with the protocol offering high product yields and short reaction times. acs.org The proposed mechanism involves the activation of the aldehyde by the cerium-doped catalyst, followed by a series of reactions with ammonia and isatin (B1672199) to form the final imidazole product. acs.org

The development of such nano-catalysts, including those based on other metal oxides, provides a promising avenue for the environmentally benign and efficient synthesis of a wide range of imidazole analogs. mdpi.com

Brønsted Base Catalysis in Stereo- and Enantioselective Synthesis

Brønsted base catalysis is a powerful tool in organic synthesis, where a base activates a nucleophile by deprotonation. youtube.com This strategy has been particularly impactful in the development of stereoselective and enantioselective reactions for the synthesis of chiral molecules. thieme-connect.de

The general mechanism of Brønsted base catalysis involves three key steps: deprotonation of the nucleophile by the base, reaction of the activated nucleophile with an electrophile, and subsequent protonation to regenerate the catalyst and form the product. youtube.com This catalytic cycle avoids the charge separation often seen in uncatalyzed reactions, instead involving charge transfer. youtube.com

In the context of stereoselective synthesis, chiral Brønsted bases are employed to control the three-dimensional arrangement of atoms in the product. While strong bases like DBU and TBD are effective catalysts for many transformations, the development of chiral variants has been a major focus. mdpi.com

Recent advancements have aimed at overcoming the pKa barrier for less acidic protons. thieme-connect.de Innovative approaches include dual activation modes, where a Brønsted base is used in conjunction with a Lewis acid or an iminium catalyst. thieme-connect.de The development of chiral Brønsted superbases and chiral ion-pair Brønsted bases has further expanded the scope of these reactions. thieme-connect.de

While direct examples of Brønsted base catalysis for the stereoselective synthesis of this compound are not explicitly detailed in the provided context, the principles of this methodology are applicable to the synthesis of chiral imidazole derivatives. For instance, the controlled deprotonation of a prochiral precursor could enable the enantioselective formation of a stereocenter within an imidazole-containing molecule. The versatility of Brønsted base catalysis suggests its potential for creating optically pure imidazole analogs.

Mechanistic Investigations of Formation Pathways

The synthesis of the imidazole core, particularly substituted variants like this compound, is a subject of extensive mechanistic study. The formation pathways typically involve a sequence of well-defined organic reactions, including nucleophilic additions, cyclizations, and subsequent aromatization steps.

Elucidation of Nucleophilic Addition and Intramolecular Cyclization Mechanisms

The construction of the imidazole ring often proceeds through a sequential process involving nucleophilic attack followed by an intramolecular cyclization-condensation. A common strategy involves the reaction between an α-haloketone and an α-amidino carboxylic acid. benthamdirect.com In a plausible pathway for a derivative of this compound, a suitable amidine acts as the nucleophile.

The general mechanism can be described as follows:

Nucleophilic Addition: The reaction initiates with the nucleophilic addition of an amidine to a carbonyl group or a related electrophilic center. For instance, the reaction of an amidine with an α-haloketone starts with the nucleophilic attack of one of the amidine nitrogens onto the carbonyl carbon. benthamdirect.com

Intramolecular Cyclization: Following the initial addition, an intermediate is formed which then undergoes an intramolecular cyclization. This step involves the second nitrogen atom of the amidine moiety attacking an electrophilic carbon within the same molecule, leading to the formation of the five-membered dihydro-imidazole ring. rsc.org

Aromatization: The final step is the elimination of a molecule, typically water or an alcohol, from the cyclized intermediate to yield the aromatic imidazole ring.

A proposed mechanism for the formation of a 2,4-disubstituted imidazole involves the nucleophilic addition of a benzamidine (B55565) to a vinyl azide, which leads to an intermediate that cyclizes and subsequently eliminates ammonia to afford the final product. acs.org Another pathway involves the reaction of in situ formed acetylide of an alkyne with a nitrile to form an imine, which then reacts with a second equivalent of the nitrile, followed by a 5-exo-dig cyclization to form the imidazole ring. rsc.org These varied pathways highlight the versatility of nucleophilic addition and intramolecular cyclization in constructing the imidazole scaffold.

Role of Oxidative Decarboxylation and Tautomerization in Reaction Sequences

While direct synthesis is common, the structural motifs of this compound are also accessible through pathways involving decarboxylation and are subject to tautomerism. The biosynthesis of histamine, a structurally analogous compound (2-(1H-imidazol-4-yl)ethanamine), provides a key precedent. Histamine is produced via the decarboxylation of the amino acid histidine, a reaction catalyzed by L-histidine decarboxylase. wikipedia.org This biological pathway underscores the feasibility of forming the 4-aminoalkyl imidazole structure via a decarboxylation event.

Tautomerism is an intrinsic property of the imidazole ring that significantly influences its reactivity and biological interactions. The imidazole ring of histamine, and by extension this compound, exists in two primary tautomeric forms in solution. wikipedia.org These are identified by which of the two ring nitrogen atoms is protonated:

Nτ-H (tele): The proton resides on the nitrogen atom further from the side chain.

Nπ-H (pros): The proton is on the nitrogen atom closer to the side chain.

In physiological solutions, the tele tautomer (Nτ-H) is generally the more stable and preferred form. wikipedia.org This equilibrium is crucial as it dictates the nucleophilic and electrophilic character of the ring nitrogens, thereby influencing subsequent reaction steps or intermolecular interactions.

Analysis of Intermediate Species Formation and Transformation

The synthesis of imidazoles is characterized by the formation of several transient intermediates. The specific intermediates formed depend on the chosen synthetic route. For example, in syntheses starting from α-amino amides and orthoesters, an α-imino amide is generated in situ, which then cyclizes. nih.gov

In other multicomponent reactions, the mechanism may proceed through the formation of an iminium salt. For example, a copper-catalyzed reaction of enones with amines is proposed to form an iodonium (B1229267) intermediate, which, after addition of a second amine equivalent and intramolecular cyclization, yields an iminium salt. rsc.org This salt then undergoes fragmentation and aromatization to produce the final imidazole product.

A plausible mechanism for the formation of 2,4-disubstituted imidazoles from vinyl azides and amidines proposes the initial formation of an intermediate (I) via nucleophilic addition and loss of dinitrogen gas. This is followed by cyclization to a second intermediate (II) before the final product is formed through the elimination of ammonia. acs.org The isolation and characterization of such intermediates, or their detection through spectroscopic methods, are crucial for confirming the proposed mechanistic pathways. In some optimized processes, a novel bicyclic imidazo[1,2-a]imidazole entity was isolated, confirming a complex reaction landscape and the formation of stable intermediates under certain conditions. researchgate.net

Process Optimization and Scale-Up Considerations

Moving from laboratory-scale synthesis to large-scale production of this compound and its derivatives necessitates rigorous optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.

Influence of Reaction Solvents and Temperature Profiles

The choice of solvent and the reaction temperature are critical parameters that can dramatically affect reaction rates, yields, and the formation of byproducts. For instance, the synthesis of imidazolecarboxylate salts via nucleophilic addition-cyclization has been shown to be highly efficient in tetrahydrofuran (B95107) (THF) under reflux conditions. benthamdirect.com In the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, a related compound, dimethylformamide (DMF) was used as the solvent. researchgate.net

The temperature profile must be carefully controlled. In one study, a severe exotherm was noted when reactants were combined at once, which complicated the workup and lowered the yield. This issue was mitigated by the dose-controlled addition of one reactant, maintaining better temperature control. researchgate.net Optimization studies for benzothiazole (B30560) synthesis, which shares mechanistic parallels, showed a dramatic yield improvement from 30% at 100°C to 78% at 120°C, with a subsequent decrease at 140°C, identifying 120°C as the optimal temperature. nih.gov

Table 1: Effect of Solvent and Temperature on Imidazole Synthesis Yield

| Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| THF | Reflux | High | benthamdirect.com |

| DMF | 80 | 42.5 | researchgate.net |

| DMF | 100 | 51.3 | researchgate.net |

| None (Solvent-free) | 100 | 30 | nih.gov |

| None (Solvent-free) | 120 | 78 | nih.gov |

| None (Solvent-free) | 140 | 65 | nih.gov |

This table is generated based on data for related imidazole and benzothiazole syntheses to illustrate general principles.

Catalyst Loading and Co-catalyst Effects on Reaction Performance

Catalysts are frequently employed to enhance the rate and selectivity of imidazole synthesis. The loading of the catalyst is a key variable that must be optimized. In the synthesis of 2-arylbenzothiazole, the reaction did not proceed without a catalyst. nih.gov The yield increased with catalyst loading up to an optimal point, after which the benefit may plateau or even decrease.

Table 2: Effect of Catalyst Loading on Product Yield

| Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|

| 0 | 0 | nih.gov |

| 15 | 35 | nih.gov |

| 25 | 58 | nih.gov |

| 35 | 78 | nih.gov |

| 45 | 72 | nih.gov |

This table is based on data for a catalyzed benzothiazole synthesis, illustrating a common trend applicable to related heterocyclic syntheses.

Continuous Flow Reactor Methodologies for Efficient Production

The adoption of continuous flow reactor technologies in pharmaceutical and fine chemical manufacturing represents a significant paradigm shift from traditional batch processing. This is particularly true for the synthesis of heterocyclic compounds like imidazoles, where flow chemistry offers substantial improvements in reaction control, safety, and efficiency. While specific research on the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the principles and successes in the synthesis of related imidazole derivatives provide a strong basis for its potential application.

Continuous flow systems, which involve the continuous pumping of reagents through a network of tubes and reactors, offer several advantages over batch methods. These include superior heat and mass transfer, precise control over reaction parameters such as temperature, pressure, and residence time, and the ability to safely handle hazardous intermediates and reactions. acs.org For the synthesis of imidazole derivatives, these advantages can lead to higher yields, improved purity, and reduced reaction times. acs.orgrsc.org

Research into the continuous flow synthesis of various imidazole-containing scaffolds has demonstrated the viability and benefits of this approach. For instance, a high-temperature, high-pressure continuous flow method has been developed for the synthesis of 1H-4-substituted imidazoles. acs.org This process, which utilizes a stainless steel coil reactor, achieves rapid formation of the imidazole ring with residence times as short as 2 to 5 minutes. acs.org Such a setup allows for operation at elevated temperatures and pressures, which can accelerate reaction rates and increase the concentration of volatile reagents in the liquid phase, leading to enhanced efficiency. acs.org

Photochemical methods have also been integrated into continuous flow systems for the synthesis of fused imidazole derivatives. rsc.org A visible-light-driven continuous-flow decarboxylative annulation using a microreactor with an immobilized ruthenium catalyst has been shown to produce valuable imidazole derivatives in high yields (70–94%) with significantly reduced reaction times (2 minutes compared to 16 hours in batch). rsc.org This highlights the potential for developing environmentally benign and highly efficient continuous flow protocols.

The table below summarizes findings from studies on the continuous flow synthesis of various imidazole derivatives, illustrating the typical conditions and outcomes that could be anticipated for the production of this compound.

Table 1: Examples of Continuous Flow Synthesis of Imidazole Derivatives

| Imidazole Derivative | Reactor Type | Key Reaction Parameters | Residence Time | Yield | Reference |

|---|---|---|---|---|---|

| Imidazo[1,2-a]pyridine-2-carboxylic acids | Microreactor | Not specified | Not specified | High | acs.orgnih.gov |

| 1H-4-Substituted Imidazoles | Stainless steel coil reactor | > ~150 °C, ~17 bar | 2 - 5 min | High | acs.org |

| Fused Imidazole Derivatives | PDMS microreactor with immobilized Ru³⁺ | Fluorescent or white LED light | 2 min | 70-94% | rsc.org |

| N-Alkyl Imidazoles | Phoenix Flow Reactor™ with zeolite catalysts | Up to 450 °C, up to 200 bar | Not specified | Good to excellent | thalesnano.com |

| Imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles | Three-reactor system with microfluidic extraction | 100-150 °C | Not specified | Excellent | nih.gov |

Given these advancements, a continuous flow process for the synthesis of this compound would likely involve the reaction of appropriate precursors in a heated and pressurized microreactor or coil reactor. The precise control over reaction conditions afforded by a flow setup would be expected to minimize the formation of byproducts and facilitate a more efficient and scalable production process compared to traditional batch synthesis.

Functional Group Interconversions and Strategic Modifications

The strategic modification of this compound through functional group interconversions is a key aspect of its chemical utility. These transformations can alter the electronic properties, reactivity, and potential applications of the molecule.

Oxidation Reactions of the Imidazole Ring and its Substituents

The imidazole ring is generally susceptible to oxidation, though the presence of substituents can influence the reaction's course and products. rsc.orgrsc.org For instance, the oxidation of substituted imidazoles can be initiated by hydroxyl radicals, leading to the formation of various oxygenated products. rsc.orgnih.gov In the case of this compound, the ethyl group and the amino group, both being electron-donating, can activate the imidazole ring towards oxidation. However, these groups themselves can also be targets of oxidation.

Studies on related imidazole derivatives have shown that photo-oxidation can occur, particularly in the presence of sensitizers. rsc.org The stability of the imidazole ring to oxidation can be enhanced by substituting the hydrogen on the ring nitrogen with alkyl or benzyl (B1604629) groups. rsc.org The presence of an amino group can also influence the oxidation pathway, potentially leading to the formation of quinoid-like structures under certain conditions. rsc.org

| Oxidizing Agent | Substrate | Observed Products/Effects | Reference |

| Hydroxyl Radical (·OH) | Imidazole | Formation of hydroxyimidazolyl radical adducts, leading to ring-opened products like N,N'-diformylformamidine or hydroxylated imidazoles. rsc.org | rsc.org |

| Singlet Oxygen | Lophine Derivatives (substituted imidazoles) | Photo-oxidation, formation of planar quinoid oxidation state structures. rsc.org | rsc.org |

| Lead Tetraacetate | 1-Aminoimidazolium salts | Oxidation to 1,1′-azoimidazolium salts. rsc.org | rsc.org |

Reduction Chemistry of Imidazole Moieties

The reduction of the imidazole ring is a more challenging transformation due to its aromatic character. Strong reducing agents are typically required to hydrogenate the imidazole core. For instance, complex metal hydrides like lithium aluminum hydride have been shown to reduce nitrogen heterocycles. stackexchange.com However, the reduction of substituted imidazoles can sometimes lead to ring-opening, especially in protic solvents with reagents like sodium borohydride. stackexchange.com

| Reducing Agent/Method | Substrate Type | Outcome | Reference |

| Lithium Aluminum Hydride | Nitrogen Heterocycles | Reduction of the ring is possible. stackexchange.com | stackexchange.com |

| Sodium Borohydride (in refluxing ethanol) | Imidazolium (B1220033) Salts | Potential for ring opening to form diamines. stackexchange.com | stackexchange.com |

| Catalytic Hydrogenation | Imidazole Ring | Generally requires harsh conditions due to aromaticity. |

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Core

The imidazole ring in this compound is activated towards electrophilic substitution due to the electron-donating nature of both the amino and ethyl groups. youtube.combyjus.com Electrophiles are expected to preferentially attack the carbon atoms of the ring, with the C5 position being a likely site of substitution. Reactions such as halogenation and nitration are common electrophilic substitutions on imidazole rings. youtube.comlibretexts.org For example, nitration of unsubstituted imidazole yields 4-nitroimidazole. youtube.com The conditions for these reactions, however, must be carefully controlled to avoid polysubstitution or side reactions involving the amino group. youtube.com

Nucleophilic substitution on the imidazole ring is less common and generally requires the presence of a good leaving group, such as a halogen. researchgate.net The electron-rich nature of the this compound ring makes it inherently resistant to nucleophilic attack unless activated by strong electron-withdrawing groups.

| Reaction Type | Reagents | Expected Outcome on Imidazole Core | Reference |

| Halogenation | Br₂, Cl₂, I₂ with a Lewis acid catalyst | Substitution of hydrogen with a halogen on the imidazole ring. libretexts.org | libretexts.org |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group onto the imidazole ring. youtube.comyoutube.com | youtube.comyoutube.com |

| Acylation | Acyl chlorides/anhydrides with a Lewis acid | Generally difficult on the carbon atoms of the ring without prior metalation. youtube.com | youtube.com |

Derivatization Strategies for Enhanced Chemical Utility

The derivatization of this compound at its reactive sites—the primary amine and the imidazole nitrogens—is a powerful strategy to enhance its utility in various applications.

Introduction of Chromophores and Fluorophores for Spectroscopic Tagging

The primary amino group of this compound serves as an excellent handle for the covalent attachment of chromophores and fluorophores. rsc.orgnih.gov This spectroscopic tagging allows for the visualization and quantification of the molecule in biological systems or analytical assays. bohrium.com Common methods for labeling amines include reactions with isothiocyanates, succinimidyl esters, or sulfonyl chlorides of fluorescent dyes. The resulting labeled imidazole can be used as a probe in various studies.

| Tagging Reagent Type | Reactive Group on Tag | Bond Formed | Application |

| Fluorescein Isothiocyanate (FITC) | Isothiocyanate | Thiourea | Fluorescence Microscopy, Flow Cytometry |

| Rhodamine B Isothiocyanate (RITC) | Isothiocyanate | Thiourea | Fluorescence Spectroscopy |

| Dansyl Chloride | Sulfonyl Chloride | Sulfonamide | Fluorescence Labeling |

| N-Hydroxysuccinimide (NHS) esters of dyes | Activated Ester | Amide | Protein/Peptide Labeling |

Alkylation, Acylation, and Silylation of Amine and Heteroatom Centers

The amine and the nitrogen atoms of the imidazole ring in this compound can undergo a variety of derivatization reactions, including alkylation, acylation, and silylation. wikipedia.org

Alkylation can occur at the primary amine or the imidazole nitrogens. researchgate.net The regioselectivity of the reaction can often be controlled by the choice of alkylating agent and reaction conditions. For example, alkylation of the imidazole nitrogen can lead to the formation of N-alkylated derivatives, which can alter the compound's solubility and biological activity. researchgate.net

Acylation of the primary amino group is a straightforward reaction that can be achieved using acyl chlorides or anhydrides. mdpi.com This transformation is often used to protect the amino group during other synthetic steps or to introduce specific functional moieties. Acylation can also occur at the imidazole nitrogens. youtube.com

Silylation involves the introduction of a silyl (B83357) group, such as a trimethylsilyl (TMS) or tert-butyldiphenylsilyl (TBDPS) group, onto the amine or imidazole nitrogens. wikipedia.orgtaylorandfrancis.com This is a common strategy for protecting these functional groups during chemical synthesis. wikipedia.org Silylating agents like bis(trimethylsilyl)acetamide (BSA) or trimethylchlorosilane in the presence of a base like imidazole are frequently used. wikipedia.orgresearchgate.netrsc.org

| Reaction | Reagent Examples | Functional Group Targeted | Purpose/Outcome | Reference |

| Alkylation | Alkyl halides (e.g., benzyl bromide) | Imidazole N-H, Amino N-H | Modification of properties, synthesis of N-substituted derivatives. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Acylation | Acetic anhydride (B1165640), benzoyl chloride | Amino N-H, Imidazole N-H | Protection of the amine, introduction of new functionalities. mdpi.com | mdpi.com |

| Silylation | Trimethylchlorosilane (TMCS), Bis(trimethylsilyl)acetamide (BSA) | Imidazole N-H, Amino N-H | Protection of N-H groups for subsequent reactions. wikipedia.orgresearchgate.net | wikipedia.orgresearchgate.net |

Mannich Reactions for Aminomethylation and Related C-H Activations

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by a nucleophile. chemistrysteps.com In the context of this compound, the imidazole ring itself can act as the active hydrogen compound.

The mechanism initiates with the formation of an iminium ion from an aldehyde and an auxiliary amine. chemtube3d.com The imidazole ring of this compound, particularly the C5 position, possesses sufficient nucleophilicity to attack this iminium ion. This reactivity is a form of C-H activation, where a typically unreactive carbon-hydrogen bond is functionalized. The amino group at C4 and the ethyl group at C2 are expected to influence the regioselectivity of this aminomethylation, directing the substitution to the C5 position due to electronic and steric factors.

While direct experimental data for this compound is not available, the general principles of the Mannich reaction are well-established for a wide range of substrates. organic-chemistry.orgnrochemistry.com The product of such a reaction would be a β-aminoalkylated imidazole, often referred to as a "Mannich base". chemistrysteps.com

Table 1: Hypothetical Mannich Reaction of this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product |

| This compound | Formaldehyde | Dimethylamine | 2-Ethyl-5-((dimethylamino)methyl)-1H-imidazol-4-amine |

Construction of Complex Molecular Architectures and Fused Systems

The structural backbone of this compound makes it a valuable precursor for synthesizing more complex heterocyclic systems. Its multiple reactive sites—the amino group and the imidazole ring nitrogens and carbons—allow for its integration into diverse molecular frameworks through various synthetic strategies.

Integration of this compound into Polysubstituted Heterocycles

Polysubstituted imidazoles are of significant interest in medicinal chemistry and materials science. sioc-journal.cn The synthesis of such compounds often involves the cyclization of various precursors. While many methods focus on constructing the imidazole ring itself, existing imidazole derivatives can also be elaborated into more complex structures.

The 4-amino group of this compound is a key functional handle for building larger structures. It can act as a nucleophile in reactions with various electrophiles, leading to the formation of new rings. For instance, reaction with β-dicarbonyl compounds or their equivalents could lead to the formation of pyrimidine (B1678525) rings fused to or substituted with the imidazole core. Although specific examples with this compound are not documented, similar transformations are known for other amino-substituted heterocycles.

Cyclization Reactions Leading to Fused Imidazole Rings

The formation of fused imidazole rings, such as imidazo[1,2-a]pyrimidines, often involves the reaction of an aminopyrimidine with an α-haloketone or the reaction of an aminoimidazole derivative with a suitable dielectrophile. nih.gov In the case of this compound, the endocyclic N1 or N3 nitrogen and the exocyclic 4-amino group can both participate in cyclization reactions.

For example, a reaction with a reagent containing two electrophilic centers could lead to the formation of a new ring fused to the imidazole core. The regiochemical outcome of such cyclizations would depend on the nature of the reagent and the reaction conditions. The synthesis of related fused bicyclic imidazolidin-4-ones has been achieved through redox-neutral cyclization reactions of cyclic amines with α-ketoamides, highlighting the potential for such transformations. researchgate.net

Multi-component Coupling Reactions for Diversified Structures

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating portions of all starting materials. beilstein-journals.org These reactions are prized for their atom economy and operational simplicity. nih.gov

The this compound scaffold is a suitable candidate for MCRs. The primary amino group can participate in reactions like the Ugi or Passerini reaction. For instance, in a hypothetical Ugi four-component reaction, this compound could serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino carboxamide derivative. Such strategies allow for the rapid generation of diverse libraries of compounds based on the this compound core. While specific MCRs involving this exact compound are not detailed in the literature, the utility of primary amines in these reactions is extensive. researchgate.netacs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 2-Ethyl-1H-imidazol-4-amine, a complete assignment of proton (¹H) and carbon (¹³C) signals, supported by two-dimensional (2D) NMR experiments, would be required to confirm its constitution.

It is important to note that experimental NMR data for this compound is not widely available in published literature. Therefore, the following analysis is based on predicted values derived from established chemical shift theory and data from analogous compounds such as histamine (B1213489), 2-ethyl-4-methylimidazole, and other substituted imidazoles. drugbank.comhmdb.canih.gov

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the ethyl group, the imidazole (B134444) ring, the imidazole N-H, and the amine group (-NH₂).

The ethyl group should present as a typical A₃X₂ system: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other. The methyl protons are expected in the upfield region (δ 1.2-1.4 ppm), while the methylene protons, being attached directly to the electron-deficient imidazole ring, would appear further downfield (δ 2.6-2.8 ppm).

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₂CH₃ | 1.2 - 1.4 | Triplet (t) | 3H |

| -CH₂ CH₃ | 2.6 - 2.8 | Quartet (q) | 2H |

| C5-H | 6.5 - 7.0 | Singlet (s) | 1H |

| -NH ₂ | 3.0 - 5.0 | Broad Singlet (br s) | 2H |

| N1-H | 10.0 - 12.0 | Broad Singlet (br s) | 1H |

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule.

The ethyl group carbons would include the methyl carbon (-C H₃) at a high field position (δ 10-15 ppm) and the methylene carbon (-C H₂) at a slightly lower field (δ 20-25 ppm). The carbons of the imidazole ring are designated C2, C4, and C5. The C2 carbon, substituted with the ethyl group, is predicted to resonate at approximately δ 150-155 ppm. The C4 carbon, bearing the amino group, would be significantly shielded and is expected around δ 135-140 ppm. The C5 carbon, adjacent to the amino group, is predicted to appear in the region of δ 110-115 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂C H₃ | 10 - 15 |

| -C H₂CH₃ | 20 - 25 |

| C 5 | 110 - 115 |

| C 4 | 135 - 140 |

| C 2 | 150 - 155 |

While one-dimensional NMR provides information on chemical shifts and multiplicities, 2D NMR techniques are indispensable for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would be crucial for confirming the ethyl group. A cross-peak would be observed between the signals of the methylene (-CH₂) and methyl (-CH₃) protons, confirming their three-bond (³J) coupling. No other correlations are expected for the isolated H-5 ring proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Expected correlations would be between the ethyl -CH₃ protons and the ethyl -C H₃ carbon, the ethyl -CH₂ protons and the ethyl -C H₂ carbon, and the H-5 proton and the C5 carbon. This would definitively link the proton and carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2- and 3-bond) correlations between protons and carbons, which is key to piecing together the molecular framework. Key expected correlations for this compound would include:

A three-bond correlation from the methyl protons (-CH₃) to the C2 carbon of the imidazole ring.

A two-bond correlation from the methylene protons (-CH₂) to the C2 carbon.

Correlations from the H-5 proton to the C2 and C4 carbons.

Correlations from the N-H proton to the C2 and C5 carbons.

Vibrational Spectroscopy

Key expected absorption bands include:

N-H Stretching: Two distinct N-H stretching regions are expected. The amine group (-NH₂) typically shows two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. The imidazole N-H stretch usually appears as a broad band between 2500 and 3200 cm⁻¹ due to strong hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The aromatic C-H stretch from the C5-H bond is expected just above 3000 cm⁻¹ (around 3100 cm⁻¹).

C=N and C=C Stretching: The imidazole ring vibrations, which involve coupled C=N and C=C stretching, are expected in the fingerprint region, typically between 1450 and 1650 cm⁻¹.

N-H Bending: The in-plane bending vibration (scissoring) of the primary amine (-NH₂) is expected around 1590-1650 cm⁻¹, potentially overlapping with the ring stretching modes.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Primary Amine (-NH₂) |

| Imidazole N-H Stretch | 2500 - 3200 (broad) | Imidazole N-H |

| Aromatic C-H Stretch | ~3100 | Imidazole C-H |

| Aliphatic C-H Stretch | 2850 - 2960 | Ethyl Group (-CH₂CH₃) |

| N-H Bend (Scissoring) | 1590 - 1650 | Primary Amine (-NH₂) |

| C=N and C=C Ring Stretch | 1450 - 1650 | Imidazole Ring |

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing symmetric, non-polar vibrations. nih.gov For this compound, Raman spectroscopy would provide further structural insights.

Key expected Raman signals would include:

Ring Breathing Modes: The symmetric stretching and contraction of the entire imidazole ring typically gives rise to a strong and characteristic Raman band, often observed in the 1200-1400 cm⁻¹ region for imidazole derivatives. acs.orgnih.gov

C-H Stretching: Symmetric C-H stretching vibrations of the ethyl group would be Raman active.

C=C and C=N Stretching: The ring stretching vibrations are also Raman active and can provide information about the electronic structure of the ring.

Symmetry Considerations: As a non-symmetrical molecule, many of the vibrational modes of this compound would be active in both IR and Raman spectroscopy. However, the relative intensities of the bands would differ, providing complementary information for a full vibrational analysis. For instance, the symmetric ring breathing mode is often more intense in the Raman spectrum, whereas the N-H stretching vibrations are typically stronger in the IR spectrum. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound, the molecular formula is C₅H₉N₃. nih.gov HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would measure the mass of the protonated molecule, [M+H]⁺. The theoretically calculated exact mass provides a reference for experimental confirmation. nih.gov

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₉N₃ | nih.gov |

| Calculated Monoisotopic Mass | 111.079647300 Da | nih.gov |

This interactive table summarizes the key high-resolution mass spectrometry data points for the compound.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by fragmenting a selected precursor ion (typically the molecular ion or a protonated adduct) and analyzing the resulting product ions. uab.eduuab.edu In a typical MS/MS experiment for this compound, the [M+H]⁺ ion (m/z 112.1) would be isolated and subjected to Collision-Induced Dissociation (CID). uab.edunih.gov

The fragmentation pathways are predicted based on the established principles of ion chemistry. nih.govscispace.com The most probable fragmentation patterns would involve the cleavage of the ethyl group and the imidazole ring. Key expected fragmentation steps include the neutral loss of ethene (28 Da) from the ethyl side chain. The imidazole ring itself can undergo characteristic cleavages, providing further structural confirmation. Analysis of these fragmentation patterns allows for the unambiguous identification of the compound's core structure and substituent groups. nih.gov

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Fragment Identity |

|---|---|---|---|

| 112.1 | C₂H₄ (28.03 Da) | 84.07 | [M+H-C₂H₄]⁺ |

| 112.1 | NH₃ (17.03 Da) | 95.07 | [M+H-NH₃]⁺ |

This interactive table outlines the expected fragmentation pathways in a tandem mass spectrometry experiment.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, providing insights into conjugated systems and the presence of non-bonding electrons.

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. mdpi.com The this compound molecule contains a conjugated imidazole ring and an amine group (-NH₂), which acts as an auxochrome (a group that modifies the light-absorbing properties of a chromophore). The imidazole ring is the primary chromophore, responsible for strong absorption in the UV region due to π→π* transitions. The nitrogen atoms in the ring and the exocyclic amine group also possess non-bonding electrons (n-electrons), which can undergo n→π* transitions, although these are typically weaker. researchgate.net

The position and intensity of the absorption maxima (λmax) are sensitive to the solvent environment. researchgate.net Polar solvents can lead to shifts in the absorption bands (hypsochromic or bathochromic shifts) by stabilizing the ground or excited states of the molecule. For instance, the spectrum of this compound would be expected to show characteristic absorption bands between 200-400 nm. acs.org

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Imidazole Ring (C=N, C=C) | ~210 - 270 |

This interactive table details the anticipated electronic transitions for the compound.

X-ray Crystallography for Solid-State Molecular and Crystal Structures

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique yields a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, as well as how the molecules pack together in the crystal lattice.

A successful single-crystal X-ray diffraction experiment on this compound would provide the exact coordinates of each atom. From this data, a complete geometric profile of the molecule can be generated. Bond lengths and angles within the imidazole ring would confirm its aromatic character. The geometry around the amine nitrogen would indicate its hybridization state.

Dihedral angles are crucial for defining the molecule's conformation, such as the orientation of the ethyl group relative to the plane of the imidazole ring. researchgate.net While specific experimental data for this compound is not publicly available, a table of expected bond lengths can be compiled based on average values from large crystallographic databases for similar chemical environments. rsc.org

Table 4: Illustrative Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C-N (in ring) | ~1.38 Å |

| Bond Length | C=N (in ring) | ~1.33 Å |

| Bond Length | C-C (ethyl) | ~1.53 Å |

| Bond Length | C-NH₂ | ~1.40 Å |

| Bond Angle | C-N-C (in ring) | ~108° |

This interactive table presents typical, illustrative values for key geometric parameters, which would be precisely determined by X-ray crystallography.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of this compound, featuring both hydrogen bond donor and acceptor sites, facilitates the formation of intricate intermolecular hydrogen bonding networks. The primary amine (-NH₂) group and the non-protonated nitrogen atom in the imidazole ring act as hydrogen bond acceptors, while the amine group and the N-H group of the imidazole ring can donate hydrogen atoms. nih.gov These interactions are fundamental to the compound's crystal lattice structure, solubility, and interactions with biological macromolecules.

The imidazole ring itself is a versatile component in hydrogen bonding. It can act as a hydrogen bond donor via the pyrrole-type nitrogen (N-H) and a hydrogen bond acceptor at the pyridine-type nitrogen. The exocyclic amine group further enhances this capability, providing additional sites for strong hydrogen bond formation. Computational predictions, such as those available through PubChem, quantify these capabilities. nih.gov The presence of these functional groups suggests that in the solid state, this compound likely forms extended chains or sheets where molecules are linked by N-H···N and N-H···N-H hydrogen bonds. These networks significantly influence the compound's physical properties, including its melting point and solubility in various solvents.

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) nih.gov |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) nih.gov |

| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) nih.gov |

Chromatographic Methods for Purity Assessment and Identity Confirmation

Chromatographic techniques are indispensable for assessing the purity of this compound and confirming its identity, particularly in complex mixtures or as a final product in a synthesis workflow. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a highly suitable method for the analysis of this compound due to the compound's polarity and the presence of a UV-absorbing imidazole ring. Reversed-phase HPLC (RP-HPLC) is the most common approach. For quantitative analysis, especially at low concentrations in biological matrices, pre-column derivatization is often employed to enhance detection sensitivity. nih.govd-nb.info Reagents like dansyl chloride or 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride) react with the primary amine group to form highly fluorescent or UV-active derivatives, significantly lowering the limits of detection and quantification. nih.govd-nb.info

Method validation is crucial to ensure the reliability of the analytical results, encompassing parameters like linearity, precision, accuracy, and robustness. scielo.brnih.gov A typical HPLC method for a related compound, which can be adapted for this compound, would involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. squ.edu.omchromatographyonline.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netresearchgate.net |

| Mobile Phase | A: Aqueous buffer (e.g., 50 mM Potassium Phosphate, pH 6.9) B: Acetonitrile or Methanol | nih.gov |

| Elution | Gradient or Isocratic | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | Ambient or controlled (e.g., 40 °C) | squ.edu.om |

| Detection | UV-Vis (e.g., 220 nm) or Fluorescence (with derivatization) | nih.govnih.gov |

| Injection Volume | 10-20 µL | nih.gov |

| Derivatization Agent (Optional) | Dansyl Chloride or Dabsyl Chloride | nih.govd-nb.info |

Gas Chromatography (GC) for Volatile Derivatives

Direct GC analysis of this compound can be challenging due to its polarity and low volatility, which can lead to poor peak shape (tailing) and interaction with the column's stationary phase. restek.comnih.gov To overcome these issues, derivatization is typically required to convert the amine into a more volatile and thermally stable compound. researchgate.net Common derivatization techniques for amines include acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). researchgate.net

The resulting derivative can then be analyzed using a GC system equipped with a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification. nih.govresearchgate.net The choice of capillary column is also critical; specialized columns designed for the analysis of basic compounds, such as the Rtx-Volatile Amine column, can provide improved peak shape and resolution. restek.comnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Agent | Trifluoroacetic anhydride (B1165640) (TFAA) or BSTFA | researchgate.net |

| Column | Capillary column for basic compounds (e.g., Rtx-Volatile Amine, 30 m x 0.25 mm ID) | restek.comnih.gov |

| Carrier Gas | Helium or Hydrogen | nih.gov |

| Inlet Temperature | 250 °C | researchgate.net |

| Oven Program | Initial Temp: 60 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min | nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nih.govresearchgate.net |

| Detector Temperature | 300 °C (FID) | researchgate.net |

Computational Chemistry and Theoretical Studies of 2 Ethyl 1h Imidazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. Among the most widely used techniques is Density Functional Theory (DFT), which offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting the geometry and energy of molecules. The process involves finding the electron density that minimizes the total energy of the molecule, which corresponds to the ground-state geometry. This optimization provides crucial data on bond lengths, bond angles, and dihedral angles.

For 2-Ethyl-1H-imidazol-4-amine, a geometry optimization would typically be performed using a functional like B3LYP (Becke's 3-parameter Lee-Yang-Parr) combined with a basis set such as 6-311G(d,p). researchgate.netppor.az The resulting optimized structure represents the most stable three-dimensional arrangement of the atoms. The electronic structure describes the distribution of electrons within this optimized geometry. Studies on similar imidazole (B134444) derivatives have successfully used DFT to determine their structures with high accuracy. researchgate.netresearchgate.net

Illustrative Optimized Geometrical Parameters for this compound (Note: The following data is illustrative, based on typical values for similar structures, as specific published data for this compound is not available.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C2-N1 | 1.38 |

| C2-N3 | 1.33 | |

| N1-C5 | 1.39 | |

| C4-C5 | 1.37 | |

| C4-N(amine) | 1.36 | |

| C2-C(ethyl) | 1.51 | |

| **Bond Angles (°) ** | N1-C2-N3 | 110.5 |

| C2-N1-C5 | 107.0 | |

| N1-C5-C4 | 109.5 | |

| N3-C4-C5 | 106.0 | |

| C5-C4-N(amine) | 128.0 |

Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wuxibiology.comphyschemres.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. physchemres.org Conversely, a small energy gap suggests the molecule is more reactive. physchemres.org For various imidazole and amine derivatives, this gap has been calculated to understand their reactivity profiles. researchgate.netresearchgate.netresearchgate.net

Illustrative Frontier Orbital Energies for this compound (Note: This data is illustrative and based on typical values for related heterocyclic amines.)

| Parameter | Energy (eV) |

| E(HOMO) | -5.85 |

| E(LUMO) | -0.95 |

| Energy Gap (ΔE) | 4.90 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results and structural confirmation.

NMR Chemical Shifts: DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.comdntb.gov.ua The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. Predicted spectra can be compared with experimental data to confirm the molecular structure. For small organic molecules, DFT has been shown to predict ¹H chemical shifts with a root mean square error of 0.2–0.4 ppm. mdpi.com

Vibrational Frequencies: Theoretical calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. nih.gov These calculations help in assigning specific vibrational modes (stretching, bending, etc.) to the observed spectral bands, providing a complete vibrational characterization of the molecule. researchgate.net

Illustrative Predicted Spectroscopic Data for this compound (Note: The following data is illustrative.)

| Parameter | Atom/Group | Predicted Value |

| ¹H NMR Shift (ppm) | N-H (imidazole) | ~12.0 |

| N-H (amine) | ~5.5 | |

| C-H (imidazole ring) | ~6.5 | |

| -CH₂- (ethyl) | ~2.6 | |

| -CH₃ (ethyl) | ~1.2 | |

| Vibrational Freq. (cm⁻¹) | N-H Stretch (amine) | 3450 - 3300 |

| C-H Stretch (alkyl) | 2980 - 2850 | |

| C=C / C=N Stretch (ring) | 1650 - 1500 |

Prediction of Molecular Reactivity Descriptors (e.g., Electrophilicity Index, Global Hardness, Global Softness)

Global reactivity descriptors, derived from the energies of frontier orbitals, provide quantitative measures of a molecule's reactivity. dergipark.org.trresearchgate.net These descriptors help in understanding the stability and reaction tendencies of the molecule as a whole.

Global Hardness (η): Hardness is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. A "hard" molecule has a large energy gap and is less reactive. researchgate.net

Global Softness (S): Softness is the reciprocal of hardness (S = 1/η). A "soft" molecule has a small energy gap and is more reactive. researchgate.net

Electrophilicity Index (ω): This index, proposed by Parr, measures the ability of a species to accept electrons. researchgate.net A high electrophilicity index indicates a good electrophile.

These parameters are crucial for predicting how a molecule will interact with other reagents. dergipark.org.trekb.eg

Illustrative Global Reactivity Descriptors for this compound (Note: This data is illustrative and calculated from the hypothetical HOMO/LUMO values above.)

| Descriptor | Formula | Predicted Value (eV) |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.45 |

| Global Softness (S) | 1 / η | 0.41 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.40 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.36 |

Molecular Dynamics Simulations

While quantum mechanics describes the static nature of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent.

Conformational Analysis and Dynamic Behavior of the Compound

MD simulations are particularly useful for performing conformational analysis, which is the study of the different spatial arrangements (conformers) a molecule can adopt through bond rotations. researchgate.net For this compound, key rotations would occur around the C-C bond of the ethyl group and the C-N bond of the amine group.

A simulation would place the molecule in a box of solvent (e.g., water) and track its movements over nanoseconds. This would reveal the most stable conformers and the energy barriers between them. researchgate.netnih.gov Furthermore, the simulation would show the dynamic interactions between the amine and imidazole groups with surrounding water molecules, highlighting the formation and breaking of hydrogen bonds. This provides insight into the compound's solvation and how its structure fluctuates in a realistic environment. nih.govnih.gov

Intermolecular Interactions and Adsorption Phenomena at Interfaces

Detailed theoretical studies on the intermolecular interactions and adsorption behavior of this compound at various interfaces have not been extensively reported in the available scientific literature. Such studies would be valuable for understanding how this molecule interacts with surfaces and other molecules, which is crucial for applications in materials science and catalysis. Computational methods, such as Density Functional Theory (DFT) with dispersion corrections or molecular dynamics simulations, would be well-suited to model these phenomena. These investigations could elucidate the nature of non-covalent interactions, like hydrogen bonding and van der Waals forces, which govern the adsorption processes and the formation of supramolecular structures.

Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between the structure of this compound and its chemical reactivity and physical properties is fundamental. While general properties are known, specific computational elucidations are not widely published.

Computational Elucidation of Reaction Mechanisms

There is a lack of specific computational studies in the public domain that elucidate the reaction mechanisms involving this compound. Theoretical investigations in this area would typically employ quantum chemical methods to map out the potential energy surfaces of reactions, identify transition states, and calculate activation barriers. This would provide a deeper understanding of its reactivity, for instance, in synthetic organic chemistry or in its role as a potential ligand in coordination chemistry.

Correlation of Electronic Structure with Spectroscopic Signatures

Investigation of Intramolecular Charge Transfer Characteristics

Specific investigations into the intramolecular charge transfer (ICT) characteristics of this compound through computational methods are not found in the current body of scientific literature. Studies on other imidazole derivatives suggest that the imidazole ring can participate in charge transfer processes, which are crucial for understanding the electronic and photophysical properties of these molecules. Computational analysis of this compound would involve examining its frontier molecular orbitals (HOMO and LUMO) and how the electron density redistributes upon electronic excitation.

Computational Studies for Advanced Material Properties

The potential of this compound as a component in advanced materials can be explored through computational modeling.